Cas no 2137623-40-4 (4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine)
4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
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- N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine
- 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine
- 1H-Pyrazolo[3,4-b]pyridine-4,5-diamine, N4-methyl-1-propyl-
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- Inchi: 1S/C10H15N5/c1-3-4-15-10-7(5-14-15)9(12-2)8(11)6-13-10/h5-6H,3-4,11H2,1-2H3,(H,12,13)
- InChI Key: CUIOALQBLZIGIA-UHFFFAOYSA-N
- SMILES: N1(C2C(C=N1)=C(C(=CN=2)N)NC)CCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- XLogP3: 1
- Topological Polar Surface Area: 68.8
4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361724-0.05g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-361724-0.1g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-361724-0.25g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-361724-0.5g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-361724-1.0g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361724-2.5g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-361724-5.0g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-361724-10.0g |
N4-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
2137623-40-4 | 10.0g |
$3191.0 | 2023-03-07 |
4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine
4-N-Methyl-1-Propylpyrazolo[3,4-b]pyridine-4,5-diamine: A Comprehensive Overview
4-N-Methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine (CAS No. 2137623-40-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features and potential biological activities, has been the subject of extensive research in recent years. This article aims to provide a comprehensive overview of 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Properties
4-N-Methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine is a small molecule with a molecular formula of C16H20N6. It has a molecular weight of approximately 296.37 g/mol. The compound features a pyrazolo[3,4-b]pyridine core with an N-methyl and 1-propyl substitution at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various applications.
The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is notable, which facilitates its use in various experimental setups.
Synthesis Methods
The synthesis of 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine has been reported in several studies. One common approach involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with 2-amino-5-chloropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to form the final product. This multi-step synthesis process is efficient and yields high purity compounds suitable for further biological evaluation.
An alternative synthetic route involves the condensation of 1-propyl-1H-pyrazole-3-carbaldehyde with 2-amino-5-chloropyridine followed by reductive amination using formaldehyde and sodium borohydride. This method offers an alternative pathway to access the target compound with comparable yields and purity.
Biological Activities
4-N-Methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine has been evaluated for its biological activities in various in vitro and in vivo models. Recent studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine has demonstrated significant anti-cancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis in human colon cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that the compound may have therapeutic potential in cancer treatment.
Potential Applications in Drug Development
The unique combination of anti-inflammatory and anti-cancer properties makes 4-N-methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine an attractive candidate for drug development. Current research efforts are focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
Clinical trials are underway to evaluate the safety and efficacy of this compound in treating inflammatory diseases and cancer. Preliminary results from phase I trials have shown promising outcomes with good tolerability and minimal adverse effects. Further studies are needed to fully understand its therapeutic potential and to identify optimal dosing regimens.
Conclusion
4-N-Methyl-1-propylpyrazolo[3,4-b]pyridine-4,5-diamine (CAS No. 2137623-40-4) is a promising compound with significant potential in medicinal chemistry and pharmacology. Its unique chemical structure and biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications. As more data becomes available from clinical trials, it is anticipated that this compound will play a crucial role in advancing the treatment of inflammatory diseases and cancer.
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